molecular formula C11H14N2O B13933869 2-Amino-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

2-Amino-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B13933869
M. Wt: 190.24 g/mol
InChI Key: RRHUQDRRCISMFL-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone is an organic compound belonging to the quinolinone family. This compound is characterized by a quinolinone core structure with an amino group at the 2-position and two methyl groups at the 7-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the quinolinone ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (approximately 80-100°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of 2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinolinone or tetrahydroquinolinone derivatives.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolinones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include oxidized quinolinone derivatives, reduced dihydroquinolinone derivatives, and substituted quinolinones with various functional groups.

Scientific Research Applications

2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone involves its interaction with specific molecular targets and pathways. The amino group at the 2-position can form hydrogen bonds with biological macromolecules, while the quinolinone core can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the dimethyl groups at the 7-position, resulting in different chemical and biological properties.

    7,8-Dihydroquinolinone: Lacks the amino group at the 2-position, affecting its reactivity and applications.

    5,6,7,8-Tetrahydroquinolinone: Fully saturated quinolinone ring, leading to different chemical behavior and stability.

Uniqueness

2-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinolinone is unique due to the presence of both the amino group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-7,7-dimethyl-6,8-dihydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHUQDRRCISMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=N2)N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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